molecular formula C12H17NS B3043632 4-(Benzylamino)tetrahydrothiopyran CAS No. 887978-08-7

4-(Benzylamino)tetrahydrothiopyran

Cat. No.: B3043632
CAS No.: 887978-08-7
M. Wt: 207.34 g/mol
InChI Key: PMISIKTYDCYWDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)tetrahydrothiopyran typically involves the following steps:

    Formation of Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,5-hexadiene with sulfur sources under acidic conditions to form the thiopyran ring.

    Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. For example, the reaction of tetrahydrothiopyran with benzylamine in the presence of a suitable catalyst can yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)tetrahydrothiopyran can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various tetrahydrothiopyran derivatives.

    Substitution: Compounds with different functional groups replacing the benzylamino group.

Scientific Research Applications

4-(Benzylamino)tetrahydrothiopyran has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions between sulfur-containing heterocycles and biological systems.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)tetrahydrothiopyran involves its interaction with molecular targets in biological systems. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfur atom in the thiopyran ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran: The parent compound without the benzylamino group.

    4-(Methylamino)tetrahydrothiopyran: A similar compound with a methylamino group instead of a benzylamino group.

    4-(Phenylamino)tetrahydrothiopyran: A compound with a phenylamino group.

Uniqueness

4-(Benzylamino)tetrahydrothiopyran is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and can also influence its reactivity in chemical reactions.

Properties

IUPAC Name

N-benzylthian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMISIKTYDCYWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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